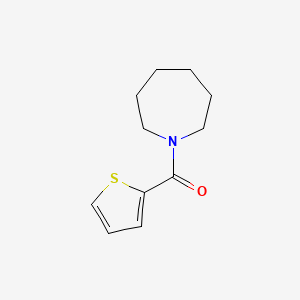
1-(2-thienylcarbonyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-thienylcarbonyl)azepane, also known as TCA, is a chemical compound that belongs to the class of azepanes. It has been extensively studied for its potential applications in various fields, including medicinal chemistry and drug discovery. TCA has shown promising results in various scientific research studies, making it a subject of interest for researchers worldwide.
Mecanismo De Acción
The mechanism of action of 1-(2-thienylcarbonyl)azepane involves its interaction with various proteins and enzymes in cells. It inhibits the activity of proteins involved in cell proliferation and survival, leading to cell death. It also disrupts the cell membranes of microorganisms, leading to their death. 1-(2-thienylcarbonyl)azepane inhibits the production of pro-inflammatory cytokines in cells, leading to its anti-inflammatory activity.
Biochemical and Physiological Effects:
1-(2-thienylcarbonyl)azepane has been found to have various biochemical and physiological effects on cells and organisms. It induces cell death by inhibiting the activity of proteins involved in cell proliferation and survival. It disrupts the cell membranes of microorganisms, leading to their death. It inhibits the production of pro-inflammatory cytokines in cells, leading to its anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-thienylcarbonyl)azepane in lab experiments include its high potency and efficacy against various targets, its ease of synthesis, and its low toxicity. The limitations of using 1-(2-thienylcarbonyl)azepane in lab experiments include its limited solubility in water, its potential to interact with other proteins and enzymes in cells, and its potential to cause side effects in vivo.
Direcciones Futuras
For the scientific research of 1-(2-thienylcarbonyl)azepane include the development of novel derivatives, mechanistic studies, in vivo studies, and formulation studies.
In Vivo
Studies: Researchers can conduct in vivo studies to evaluate the efficacy and safety of 1-(2-thienylcarbonyl)azepane in animal models.
4. Formulation Studies: Researchers can conduct formulation studies to improve the solubility and bioavailability of 1-(2-thienylcarbonyl)azepane for its potential use in drug development.
Conclusion:
In conclusion, 1-(2-thienylcarbonyl)azepane is a chemical compound with potential applications in various fields, including medicinal chemistry and drug discovery. It has shown promising results in various scientific research studies, including anticancer, antimicrobial, and anti-inflammatory activities. The synthesis of 1-(2-thienylcarbonyl)azepane involves a simple reaction between 2-thiophenecarboxylic acid and 1,6-diaminohexane.
Métodos De Síntesis
The synthesis of 1-(2-thienylcarbonyl)azepane involves the reaction of 2-thiophenecarboxylic acid with 1,6-diaminohexane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS). The reaction yields 1-(2-thienylcarbonyl)azepane as a white crystalline solid, which can be further purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(2-thienylcarbonyl)azepane has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has shown promising results in various scientific research studies, including:
1. Anticancer Activity: 1-(2-thienylcarbonyl)azepane has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It induces cell death by inhibiting the activity of proteins involved in cell proliferation and survival.
2. Antimicrobial Activity: 1-(2-thienylcarbonyl)azepane has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. It inhibits the growth of microorganisms by disrupting their cell membranes.
3. Anti-inflammatory Activity: 1-(2-thienylcarbonyl)azepane has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in cells.
Propiedades
IUPAC Name |
azepan-1-yl(thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-11(10-6-5-9-14-10)12-7-3-1-2-4-8-12/h5-6,9H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZYNWWJENOUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(thiophen-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [(6-bromo-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5733667.png)
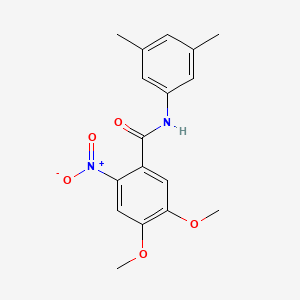
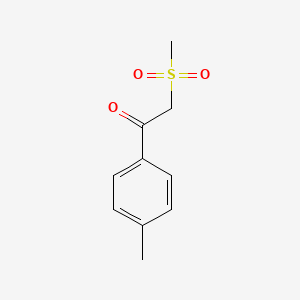
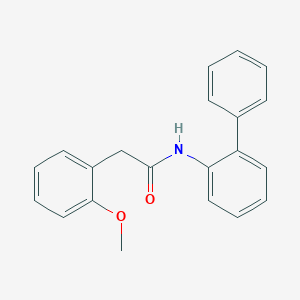
![5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5733712.png)
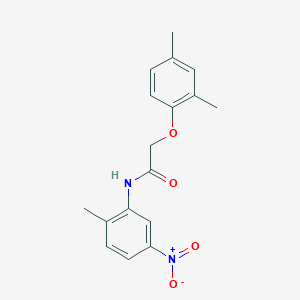
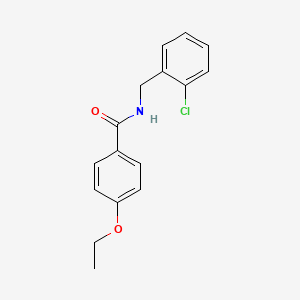
![3-(4-isopropylphenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5733727.png)
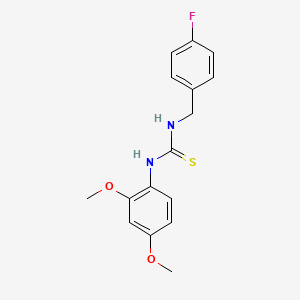
![(2-methoxy-5-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5733746.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B5733757.png)
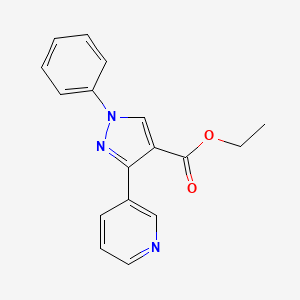
![methyl 2-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B5733766.png)
![2-{[4-(2-furoyl)-1-piperazinyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5733767.png)